molecular formula C28H22BrOP B14707180 4H-1, 2,4,4,6-tetraphenyl-, bromide CAS No. 21680-84-2

4H-1, 2,4,4,6-tetraphenyl-, bromide

Cat. No.: B14707180
CAS No.: 21680-84-2
M. Wt: 485.3 g/mol
InChI Key: MXEXIGKEWIXEQN-UHFFFAOYSA-M
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Description

4H-1,2,4,4,6-Tetraphenyl-, bromide (CAS: 2751-90-8), commonly referred to as tetraphenylphosphonium bromide (Ph₄P⁺Br⁻), is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to four phenyl groups and a bromide counterion . This compound is a white crystalline solid with a molecular weight of 419.29 g/mol and a melting point of 285–290°C .

Properties

CAS No.

21680-84-2

Molecular Formula

C28H22BrOP

Molecular Weight

485.3 g/mol

IUPAC Name

2,4,4,6-tetraphenyl-1,4-oxaphosphinin-4-ium;bromide

InChI

InChI=1S/C28H22OP.BrH/c1-5-13-23(14-6-1)27-21-30(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(29-27)24-15-7-2-8-16-24;/h1-22H;1H/q+1;/p-1

InChI Key

MXEXIGKEWIXEQN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=C[P+](C=C(O2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1, 2,4,4,6-tetraphenyl-, bromide typically involves the reaction of tetraphenylcyclopentadienone with bromine under controlled conditions. The reaction is carried out in an inert solvent such as carbon disulfide or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Tetraphenylcyclopentadienone} + \text{Br}_2 \rightarrow \text{4H-1, 2,4,4,6-tetraphenyl-, bromide} ]

Industrial Production Methods

In an industrial setting, the production of 4H-1, 2,4,4,6-tetraphenyl-, bromide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-1, 2,4,4,6-tetraphenyl-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of tetraphenylcyclopentadienone derivatives.

    Reduction: Formation of tetraphenylcyclopentadienone alcohols.

    Substitution: Formation of substituted tetraphenylcyclopentadienone compounds.

Scientific Research Applications

4H-1, 2,4,4,6-tetraphenyl-, bromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4H-1, 2,4,4,6-tetraphenyl-, bromide involves its interaction with specific molecular targets and pathways. The compound’s bromide ion can participate in nucleophilic substitution reactions, while the phenyl groups provide stability and facilitate interactions with various biological molecules. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Central Atom Influence

  • Phosphonium vs. Arsonium vs. Antimony Salts :
    • Reactivity : Tetraphenylphosphonium bromide is less electrophilic than tetraphenylarsonium bromide due to the lower electronegativity of phosphorus compared to arsenic. This difference impacts their catalytic efficiency; for example, tetraphenylarsonium iodide achieves 98% yield in ethylene oxide synthesis, while the bromide yields 48% .
    • Stability : Tetraphenylantimony(V) bromide demonstrates superior thermal stability (up to 100°C without decomposition) compared to alkyl-substituted antimony analogs .

Substituent Effects

  • Functional Group Modifications: The methoxybenzyl group in (4-Methoxybenzyl)(triphenyl)phosphonium bromide enhances its solubility in non-polar solvents compared to unsubstituted tetraphenylphosphonium bromide . [4-(Bromomethyl)benzyl]triphenylphosphonium bromide’s bromomethyl group enables selective olefination reactions, a feature absent in the parent tetraphenylphosphonium bromide .

Organometallic Comparisons

  • Chromium Tetraphenyl Bromide vs. Iodide :
    • The iodide analog (C₆H₅)₄CrI melts at 178°C and exhibits higher stability in organic solvents, whereas the bromide decomposes at 138°C .

Catalytic Performance

  • Phase-Transfer Catalysis :
    • Tetraphenylphosphonium bromide outperforms tetrapropylammonium bromide in nucleophilic substitution reactions due to stronger cation-anion interactions .

Research Highlights

  • Synthetic Utility : Tetraphenylphosphonium bromide is pivotal in the preparation of tetraphenylborate salts, which are widely used in ion-selective electrodes .
  • Biological Relevance : Its ability to penetrate lipid bilayers makes it a tool for studying mitochondrial depolarization in apoptosis .
  • Catalytic Efficiency : Tetraphenylarsonium bromide’s iodide variant shows near-quantitative yields in alkylene oxide synthesis, highlighting the anion’s role in reaction kinetics .

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